molecular formula C13H17N3OS B2446532 3-amino-2-methyl-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 932929-14-1

3-amino-2-methyl-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2446532
CAS RN: 932929-14-1
M. Wt: 263.36
InChI Key: YNPXGWCOZHDOCP-UHFFFAOYSA-N
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Description

This compound is a product for proteomics research . It is a modified amino acid and is used in non-mammalian protein inhibitors, cell culture reagents, antimicrobials, buffer components, and blocking reagents .

Scientific Research Applications

Synthesis of Thieno[2,3-d]Pyrimidines The compound has been used in the synthesis of a novel series of 4-aminohexahydrocycloocta[4,5]thieno[2,3-d]pyrimidines and related derivatives. These compounds exhibited significant anti-tumor activity, particularly against human colon carcinoma cell lines, indicating their potential in cancer research and treatment (Kandeel et al., 2012).

Pharmacological Properties Studies The compound was utilized to synthesize a series of 2-thioxopyrido[3′,2′:4,5]thieno[3,2-H]pyrimdin-4(3H-ones. These were then studied for their pharmacological properties, showcasing the compound's relevance in the development and understanding of new medications (Dave et al., 1997).

Development of Antimicrobial and Anti-Inflammatory Agents Derivatives of the compound were synthesized and tested as antimicrobial and anti-inflammatory agents. The study demonstrated the compound's versatility and potential in creating medications targeting microbial infections and inflammatory conditions (Tolba et al., 2018).

Investigation of Physicochemical Properties The compound's derivatives were characterized for their acid-base properties, lipophilicity, and evaluated for antimicrobial activity against various bacterial and fungal strains. This research highlights the compound's role in understanding the relationship between chemical properties and biological activity (Candia et al., 2017).

properties

IUPAC Name

4-amino-5-methyl-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-8-15-12-11(13(17)16(8)14)9-6-4-2-3-5-7-10(9)18-12/h2-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPXGWCOZHDOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCCCC3)C(=O)N1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-2-methyl-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4(3H)-one

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